5-Bromoisatoic anhydride

Beschreibung

Historical Context and Significance in Organic Synthesis

The parent compound, isatoic anhydride (B1165640), has a well-established history as a versatile starting material in the industrial manufacturing of products ranging from agrochemicals and dyes to fragrances and pharmaceuticals. researchgate.net Building upon this foundation, 5-Bromoisatoic anhydride has emerged as a crucial intermediate with broad applications, particularly in medicinal chemistry and materials science. bloomtechz.com

The significance of this compound lies in its function as a readily available precursor for more complex molecular architectures. cymitquimica.comguidechem.com Its chemical structure allows it to serve as a key component in the synthesis of various biologically active compounds. Researchers have utilized it as an intermediate in the development of potential anticancer agents, antiviral drugs, and immunosuppressants. bloomtechz.com The compound's role as a pivotal intermediate in pharmaceutical synthesis highlights its importance in creating targeted therapeutics. For instance, it has been employed in the synthesis of analogs of the anticancer drug Tipifarnib, which were investigated for activity against Chagas disease. nih.gov

Structural Features and Unique Reactivity Profile of this compound Frameworks

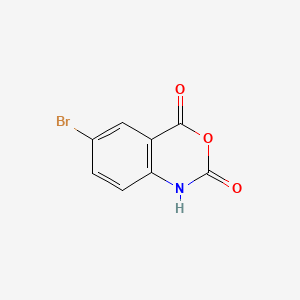

The chemical identity and reactivity of this compound are dictated by its distinct molecular framework. The structure is a bicyclic system composed of a benzene (B151609) ring fused to a 1,3-oxazine-2,4-dione ring, with a bromine atom substituted at the 5-position of the isatoic acid backbone (which corresponds to the 6-position of the benzoxazine (B1645224) ring system). nih.govcymitquimica.com

The compound's reactivity is primarily governed by the anhydride group within the heterocyclic ring. cymitquimica.com This N-carboxyanhydride moiety contains two highly electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. cymitquimica.comlongdom.org This reactivity allows the ring to be readily opened by a variety of nucleophiles, leading to the formation of substituted 2-aminobenzoic acid derivatives. This process is a cornerstone of its synthetic utility. cymitquimica.comresearchgate.net

Key reactions demonstrating its unique reactivity profile include:

Reaction with amines: When treated with amines, this compound undergoes acylation to form N-substituted 2-amino-5-bromobenzamides. This reaction is fundamental for building more complex structures used in drug discovery. ambeed.com

Reaction with hydrazines: Its reaction with hydrazine (B178648) hydrate (B1144303) yields 2-amino-5-bromobenzohydrazide, an intermediate that can be used to construct other heterocyclic systems with potential anticancer properties. researchgate.net

Reaction with organometallic reagents: The compound can be converted to the corresponding 5-bromo-2-aminobenzophenone using organolithium reagents, providing a scaffold for pharmacologically relevant molecules. nih.gov

Furthermore, the presence of the bromine atom on the aromatic ring enhances its utility. It not only influences the electronic properties of the molecule but also provides an additional site for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. cymitquimica.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4692-98-2 | nih.gov |

| Molecular Formula | C₈H₄BrNO₃ | nih.gov |

| Molecular Weight | 242.03 g/mol | nih.gov |

| IUPAC Name | 6-bromo-1H-3,1-benzoxazine-2,4-dione | nih.gov |

| Synonyms | 6-Bromo-2H-3,1-benzoxazine-2,4(1H)-dione | cymitquimica.com |

| Melting Point | 280-285 °C (decomposes) | chemicalbook.com |

| Appearance | White or off-white crystalline powder | bloomtechz.com |

Table 2: Research Applications and Synthetic Utility

| Application Area | Description of Use | Key Findings / Significance | Source(s) |

|---|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing potential anticancer, antiviral, and immunosuppressant drugs. | Serves as a versatile scaffold for drug candidates. bloomtechz.com Shows inhibitory activity against human colon carcinoma HCT116 cells. | bloomtechz.com |

| Antimicrobial Research | Used as a starting material for compounds with antibiotic properties. | Inhibits the enzyme IDO1 and shows activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. | |

| Heterocyclic Synthesis | Precursor for various heterocyclic compounds like quinazolinones and benzodiazepines. | The anhydride ring is readily opened by nucleophiles to create diverse molecular backbones. researchgate.netchemsrc.com | researchgate.netchemsrc.com |

| Drug Development | Employed in the synthesis of Tipifarnib analogs. | Facilitated an efficient synthetic route to 5-bromo-2-aminobenzophenone intermediates for potential anti-parasitic drugs. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSMYDSFWCOSFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302242 | |

| Record name | 5-Bromoisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4692-98-2 | |

| Record name | 4692-98-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromoisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisatoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromoisatoic Anhydride and Its Precursors

Convergent and Divergent Synthetic Pathways for 5-Bromoisatoic Anhydride (B1165640)

The preparation of 5-bromoisatoic anhydride can be approached through several synthetic routes, which can be broadly categorized as convergent or divergent. Convergent pathways involve the cyclization of a pre-brominated precursor, while divergent strategies introduce the bromine atom onto a pre-formed isatoic anhydride scaffold.

Key synthetic pathways include:

Cyclization of 2-Amino-5-bromobenzoic Acid: This is a common convergent approach where the precursor, 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid), is cyclized. chemicalbook.comnih.gov A highly efficient method involves treating the precursor with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base like pyridine. chemicalbook.com

Oxidation of 5-Bromoisatin: Another convergent route starts with 5-bromoisatin, which is oxidized to form the anhydride ring. google.comcymitquimica.com Reagents such as chromium trioxide in an acidic medium have been utilized for this transformation. google.com

Oxidation of 5-Bromoindole (B119039): this compound can also be prepared from 5-bromoindole by stirring in a mixture of dimethylformamide (DMF) and water. chemicalbook.com

Direct Bromination of Isatoic Anhydride: This represents a divergent pathway where isatoic anhydride is directly halogenated. This method allows for the synthesis of various halogenated analogs from a common starting material. google.comgoogle.com

The following table summarizes prominent synthetic strategies for this compound.

| Pathway Type | Precursor | Key Reagents/Conditions | Yield | Reference |

| Convergent | 2-Amino-5-bromobenzoic acid | Triphosgene, Pyridine, CH₂Cl₂/Acetonitrile (B52724), 50-55°C | 98% | chemicalbook.com |

| Convergent | 5-Bromoisatin | Chromium trioxide, Glacial acetic acid | Not specified | google.com |

| Convergent | 5-Bromo indole (B1671886) | DMF/H₂O (4:1), Room temperature, 16h | Not specified | chemicalbook.com |

| Divergent | Isatoic Anhydride | Elemental Bromine, Chlorosulfonic acid, 0-50°C | Not specified | google.comgoogle.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing side reactions.

For the cyclization of 2-amino-5-bromobenzoic acid, a reported high-yield synthesis specifies warming a solution of the acid in acetonitrile to 50-55°C. chemicalbook.com Pyridine and a solution of triphosgene in dichloromethane (B109758) are then added simultaneously. Maintaining this temperature for an additional two hours after the addition is complete ensures the reaction goes to completion, affording the product in 98% yield after a simple workup involving filtration and washing. chemicalbook.com

In the synthesis of the precursor, 5-bromoanthranilic acid, via the direct bromination of anthranilic acid, temperature control is critical. Conducting the reaction in glacial acetic acid at low temperatures (near freezing) primarily yields the desired 5-bromoanthranilic acid, along with 3,5-dibromoanthranilic acid as a significant byproduct. scispace.com In contrast, performing the reaction at higher temperatures (near the boiling point of acetic acid) reverses this ratio, favoring the formation of the dibrominated product. scispace.com The two acids can be separated based on their differential solubility in boiling water. scispace.com

For the divergent synthesis via direct bromination of isatoic anhydride, the preferred temperature range is between 0°C and +50°C. google.com The molar ratio of bromine to isatoic anhydride is a key variable; for monohalogenation, 0.5 to 1.5 moles of bromine per mole of isatoic anhydride is recommended to achieve the desired product selectively. google.com

Scalable Synthesis Approaches for this compound Production

The development of scalable synthetic routes is essential for industrial applications. A documented procedure for the synthesis of this compound from 2-amino-5-bromo-benzoic acid demonstrates excellent scalability. chemicalbook.com The reaction, using 1.3 moles of the starting material, produced 304 grams of the final product with a 98% yield, indicating its suitability for large-scale production. chemicalbook.com The simple workup procedure, which involves solvent removal and washing the precipitated product with water and chilled dichloromethane, further enhances its industrial applicability. chemicalbook.com The use of this compound in subsequent gram-scale multicomponent reactions also points to its availability through scalable processes. aurigeneservices.comrsc.org

Synthesis of Related Isatoic Anhydride Analogs and Derivatives

The isatoic anhydride scaffold can be modified to produce a wide range of analogs and derivatives through various chemical transformations, including halogenation and functionalization at the nitrogen position.

Bromination Strategies for Isatoic Anhydride Scaffolds

Direct bromination of the pre-formed isatoic anhydride ring is a primary strategy for producing brominated analogs. A patented process describes the halogenation of isatoic anhydrides with elemental bromine in the presence of chlorosulfonic acid. google.comgoogle.com This method is effective for introducing one or more bromine atoms onto the aromatic nucleus.

The degree of bromination can be controlled by the stoichiometry of the reagents. To achieve monobromination, approximately 0.5 to 1.5 moles of bromine are used per mole of isatoic anhydride. google.com For di- or tri-bromination, these amounts are increased accordingly. google.com The reaction can also be performed on an already halogenated isatoic anhydride to introduce additional bromine atoms. google.com

An alternative approach to brominated precursors involves the direct bromination of isatin (B1672199). 5-Bromoisatin can be synthesized efficiently by treating isatin with pyridinium (B92312) bromochromate (PBC) in glacial acetic acid. This method is reported to be regioselective, yielding the 5-bromo derivative as the sole product in a short reaction time. umz.ac.ir

Alternative Halogenation and Functionalization of Isatoic Anhydride

Beyond bromination, other modifications of the isatoic anhydride scaffold are well-documented.

Alternative Halogenation: The methodology using chlorosulfonic acid is also applicable for chlorination with elemental chlorine. google.comgoogle.com Furthermore, by performing halogenation sequentially with both chlorine and bromine, it is possible to synthesize mixed halo-isatoic anhydrides containing both chlorine and bromine atoms on the aromatic ring. google.comgoogle.com

Functionalization: The nitrogen atom of the isatoic anhydride ring is a common site for functionalization. N-alkylation can be readily achieved under basic conditions. tezu.ernet.in However, direct N-arylation has proven more challenging. tezu.ernet.in Recently, a novel method for N-benzylation was developed using diisopropylamine (B44863) (DIPA) and tetrabutylammonium (B224687) bromide (TBAB) as catalysts, which provides excellent yields with no byproducts. acs.org Isatoic anhydrides are versatile reagents that react with various nucleophiles, leading to ring-opening and the formation of a diverse array of heterocyclic structures. osi.lvtcnj.edu For instance, innately water-soluble isatoic anhydride reagents have been developed by incorporating a quaternary ammonium (B1175870) group, with reactivity modulated by other functional groups on the aryl ring. nih.gov

The following table summarizes various halogenation and functionalization strategies.

| Transformation | Substrate | Reagents and Conditions | Product Type | Reference |

| Monobromination | Isatoic Anhydride | Br₂, Chlorosulfonic acid, 0-50°C | Mono-bromo isatoic anhydrides | google.comgoogle.com |

| Dibromination | Isatoic Anhydride | Br₂ (2-3 mol equiv.), Chlorosulfonic acid/Oleum | Di-bromo isatoic anhydrides | google.com |

| Chlorination | Isatoic Anhydride | Cl₂, Chlorosulfonic acid, -10 to +100°C | Chloro-isatoic anhydrides | google.comgoogle.com |

| N-Benzylation | Isatoic Anhydride | 4-Chlorobenzyl chloride, DIPA, TBAB, 30°C | N-benzylated isatoic anhydride | acs.org |

| N-Arylation | Isatin (precursor) | Aryl bromide, Cupric oxide | N-aryl isatin (for conversion to N-aryl isatoic anhydride) | acs.org |

Mechanistic Investigations and Reactivity Studies of 5 Bromoisatoic Anhydride

Nucleophilic Attack and Ring-Opening Reactions of 5-Bromoisatoic Anhydride (B1165640)

The core reactivity of 5-bromoisatoic anhydride, like other isatoic anhydrides, involves the nucleophilic attack on its carbonyl groups. chemguide.co.uklibretexts.org This initial step leads to the opening of the heterocyclic ring, forming an intermediate that can undergo various subsequent transformations. The anhydride possesses two electrophilic carbonyl carbons (C2 and C4), and the regioselectivity of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.

The reaction of this compound with primary amines is a cornerstone of its synthetic utility, often leading to the formation of quinazolinone derivatives. The process is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is typically followed by ring-opening, and subsequent intramolecular cyclization and dehydration to yield the final heterocyclic product. nih.govrsc.org

A plausible mechanism involves the initial attack of the amine on the C4 carbonyl group, leading to the formation of a 2-aminobenzamide (B116534) intermediate after ring opening. This intermediate can then react with another electrophile, such as an aldehyde, to form an imine, which subsequently cyclizes to form a dihydroquinazolinone. nih.govrsc.orgaurigeneservices.com

For instance, the reaction of this compound with aniline (B41778) in ethanol (B145695), under ultrasonic irradiation, produces 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione. wiley.com Similarly, it can be converted to a Weinreb amide, which then reacts with various phenyl lithiums to form ketone intermediates, demonstrating its utility in creating C-C bonds. nih.gov

The following table summarizes the reaction of this compound with different amines to produce various quinazolinone derivatives.

| Amine | Other Reactants | Product | Yield (%) | Reference |

| Aniline | Acetic acid (catalyst) | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | Not specified | wiley.com |

| Various primary amines | Aldehydes, Amberlite-15 | Dihydroquinazolinone derivatives | Moderate to Good | nih.govrsc.org |

| Appropriate amine | Triethyl orthoformate | 6-bromoquinazolinones | Not specified | researcher.liferesearchgate.net |

A key feature of isatoic anhydride chemistry is its propensity to undergo decarboxylation, releasing carbon dioxide and generating a highly reactive intermediate. researchgate.net In the case of this compound, nucleophilic attack followed by ring-opening can lead to a carbamate (B1207046) or a related species which, upon heating or under specific catalytic conditions, eliminates CO2. nih.govrsc.org

This decarboxylation is a crucial step in many multicomponent reactions. The process generates a reactive acyl-immonium or related species in situ, which can then be trapped by other components in the reaction mixture. researchgate.net For example, in a three-component reaction, the initial adduct of the amine and this compound decarboxylates to yield an intermediate that subsequently reacts with an aldehyde to build the final heterocyclic scaffold. nih.govrsc.orgaurigeneservices.com

It has also been noted that in some transformations, decarboxylation can be facilitated by specific reagents. For example, in the synthesis of indoxyl glycosides, the decarboxylation of a related intermediate was achieved using acetic anhydride in combination with silver acetate (B1210297) and potassium carbonate. lookchem.com While not directly involving this compound in the specified step, this illustrates a potential pathway for promoting decarboxylation in related systems.

Reactions with Amines and Other Nucleophiles

Electrophilic Reactivity and Functionalization of this compound

While the primary reactivity is nucleophilic attack at the anhydride, the benzene (B151609) ring of this compound can also undergo electrophilic substitution, allowing for further functionalization. cymitquimica.com

The aromatic ring of this compound is influenced by two main groups: the bromine atom and the fused anhydride ring structure (an N-acyl and an O-acyl group).

Bromine Atom : The bromine atom is an ortho-, para-directing group due to its lone pairs of electrons, which can be donated to the ring through resonance. However, due to its high electronegativity, it is also a deactivating group, slowing down the rate of electrophilic substitution compared to unsubstituted benzene.

Anhydride Moiety : The acyl groups of the anhydride ring are strongly deactivating due to their electron-withdrawing nature (both by induction and resonance). They direct incoming electrophiles to the meta position relative to their point of attachment.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This compound is a valuable substrate for such reactions, primarily due to its ability to act as a source of a reactive intermediate after ring-opening and decarboxylation. researchgate.netresearchgate.net

The Castagnoli-Cushman Reaction (CCR) classically involves the reaction of a cyclic anhydride with an imine to produce a lactam. mdpi.comnih.gov Variants of this reaction can utilize precursors that form the imine or the anhydride in situ.

While direct examples of this compound in a classic CCR with a pre-formed imine are not prevalent in the searched literature, its role in MCRs that follow the principle of the CCR is well-documented. In these reactions, this compound, an amine, and a third component (often an aldehyde or ketone) react to form complex heterocyclic structures. researcher.liferesearchgate.net

A notable example is the three-component synthesis of 6-bromoquinazolinones from this compound, an appropriate amine, and triethyl orthoformate. researcher.liferesearchgate.net In this process, the amine and this compound react to form a ring-opened intermediate. This intermediate then condenses with triethyl orthoformate, which serves as a one-carbon electrophile, leading to the formation of the quinazolinone ring system. This can be seen as a variant of the CCR, where the third component leads to the final heterocyclic structure after the initial anhydride-amine reaction.

Another variant involves the three-component reaction of this compound, an amine, and an aldehyde, catalyzed by Amberlite-15, to yield dihydroquinazolinones. nih.govrsc.org The proposed mechanism involves the formation of an intermediate from the anhydride and amine, which then reacts with an imine (formed from the amine and aldehyde) in a sequence that ultimately yields the product. This pathway mirrors the fundamental steps of the CCR, showcasing the versatility of this compound in complex bond-forming cascades.

Other Domino and Cascade Reactions Utilizing this compound

Domino and cascade reactions, which involve at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the previous one, represent a highly efficient strategy in organic synthesis. nih.gov Isatoic anhydrides, including the 5-bromo derivative, are well-suited for such processes due to their dual reactivity. researchgate.netresearchgate.net A prominent example of a domino reaction involving this compound is the one-pot, three-component synthesis of 6-bromo-4(3H)-quinazolinones. researchgate.netresearcher.liferesearchgate.net

This reaction typically involves the condensation of this compound, a primary amine, and an orthoformate, such as triethyl orthoformate. researchgate.netresearcher.life The proposed mechanism for this transformation is a sequential cascade of reactions. researchgate.net It commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the this compound ring. This is followed by a ring-opening event that, upon the elimination of carbon dioxide, generates a highly reactive iminoketone intermediate. researchgate.net This intermediate is then intercepted by the orthoformate and the amine to undergo cyclization and subsequent aromatization, yielding the final 6-bromoquinazolinone product. This multicomponent approach allows for the rapid construction of the quinazolinone scaffold with significant molecular complexity from simple starting materials in a single synthetic operation. researchgate.netresearcher.life

A summary of this representative domino reaction is presented below:

| Reactants | Key Reagent | Product Class | Ref. |

| This compound, Primary amine | Triethyl orthoformate | 6-Bromoquinazolinones | researcher.life |

Catalytic Transformations of this compound

The reactivity of this compound can be significantly enhanced and directed through the use of various catalytic systems. These catalysts facilitate transformations by activating the anhydride moiety or enabling reactions at the C-Br bond of its derivatives. The primary modes of catalysis include Lewis acid catalysis to enhance the electrophilicity of the carbonyl groups, transition metal catalysis for cross-coupling reactions, and the application of heterogeneous catalysts for more sustainable and recyclable synthetic processes.

Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives

The bromine substituent on the aromatic ring of this compound provides a reactive handle for transition metal-catalyzed cross-coupling reactions. These reactions are typically performed on a derivative of the anhydride, most notably on the 6-bromoquinazolinone core synthesized from it. researcher.life This strategy allows for the late-stage functionalization of the quinazolinone scaffold, enabling the synthesis of a diverse library of substituted compounds. nih.gov

The Buchwald-Hartwig amination is a particularly powerful palladium-catalyzed cross-coupling reaction used for this purpose. libretexts.orgsnnu.edu.cn In a reported study, 6-bromoquinazolinone derivatives were reacted with a variety of aryl or alkyl amines and thiols. researcher.life Using a catalytic system composed of palladium(II) acetate (Pd(OAc)₂) and a bulky biaryl phosphine (B1218219) ligand such as Xantphos, C-N and C-S bonds were efficiently formed at the C6 position of the quinazolinone ring. researcher.lifebeilstein-journals.org Such reactions are pivotal for creating molecules with potential biological activity. researcher.life In addition to C-N and C-S coupling, other palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used for forming C-C bonds with halogenated quinazolines and quinazolinones, demonstrating the broad utility of this approach. nih.gov

The table below summarizes a key example of this catalytic transformation.

| Derivative | Coupling Partner | Catalytic System | Reaction Type | Product | Ref. |

| 6-Bromoquinazolinone | Aryl/Alkyl Amines, Thiols | Pd(OAc)₂ / Xantphos | Buchwald-Hartwig Amination/Thiolation | 6-Amino/Thio-substituted Quinazolinones | researcher.life |

Heterogeneous Catalysis in Syntheses Involving this compound

The principles of green chemistry have driven the development of heterogeneous catalysts for organic synthesis, owing to their ease of separation, reusability, and often milder reaction conditions. In the context of reactions involving isatoic anhydrides, including the 5-bromo analogue, various solid catalysts have been successfully employed, primarily for the synthesis of quinazolinone derivatives. researchgate.nettandfonline.comosi.lv

These catalysts are often solid acids and can be used in one-pot, multicomponent reactions. For example, sulfonic acid-functionalized catalysts, where sulfonic acid groups (-SO₃H) are anchored onto a solid support like fibrous nano-silica (KCC-1/Pr-SO₃H) or diatomite, have been shown to efficiently catalyze the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, aldehydes, and amines or ammonium (B1175870) acetate. researchgate.nettandfonline.com Other reported heterogeneous systems include cation-exchange resins, nano-indium(III) oxide (nano-In₂O₃), and magnetic hydroxyapatite (B223615) nanoparticles. osi.lv These catalysts provide acidic sites to activate the anhydride carbonyl group, similar to homogeneous Lewis acids, but with the added benefits of operational simplicity and recyclability. tandfonline.com The use of these catalysts often allows for reactions to be run in more environmentally benign solvents like ethanol or even under solvent-free conditions. researchgate.nettandfonline.com

| Heterogeneous Catalyst | Support Material | Reaction Type | Ref. |

| KCC-1/Pr-SO₃H | Fibrous Silica | Three-component synthesis of dihydroquinazolinones | tandfonline.com |

| Strong Acidic Cation-Exchange Resin | Polymer Resin | Three-component synthesis of dihydroquinazolinones | osi.lv |

| Diatomite@HMTA-SO₃H | Diatomite Earth | Three-component synthesis of dihydroquinazolinones | researchgate.net |

| Nano-In₂O₃ | Indium(III) Oxide | Three-component synthesis of quinazolines | |

| SBA-15@ELA | Mesoporous Silica | Three-component synthesis of 4-oxo-dihydroquinazolines | nih.gov |

Applications of 5 Bromoisatoic Anhydride in Complex Molecule Synthesis

Synthesis of Nitrogen-Containing Heterocycles from 5-Bromoisatoic Anhydride (B1165640)

The unique structure of 5-bromoisatoic anhydride, featuring a reactive anhydride and a bromine-substituted aromatic ring, makes it an ideal precursor for a wide array of heterocyclic systems.

Quinazolinone and Dihydroquinazolinone Frameworks

This compound is a pivotal starting material for the synthesis of quinazolinone and dihydroquinazolinone derivatives. These scaffolds are present in numerous biologically active compounds. rsc.org

One common method involves a three-component reaction of this compound, an amine, and triethyl orthoformate to yield 6-bromoquinazolinones. researcher.liferesearchgate.net These intermediates can be further functionalized, for instance, through palladium-catalyzed Buchwald-Hartwig type reactions with various amines and thiols to produce a series of 6-substituted quinazolinone derivatives. researcher.liferesearchgate.net

Similarly, 6-bromo-3-phenylquinazoline-2,4(1H,3H)-dione has been synthesized by reacting this compound with aniline (B41778) in ethanol (B145695) with a few drops of acetic acid under ultrasonic irradiation. wiley.com Dihydroquinazolinones have also been prepared through a one-pot, three-component reaction of isatoic anhydride (including 5-bromo-isatoic anhydride), an amine, and an aldehyde, using a catalyst such as Amberlite-15. rsc.orgnih.govaurigeneservices.com This method is noted for its broad substrate scope and good yields. rsc.orgaurigeneservices.com

A plausible mechanism for the formation of dihydroquinazolinones involves the initial nucleophilic attack of the primary amine on the carbonyl group of this compound, followed by ring opening and decarboxylation. rsc.orgnih.gov The resulting intermediate then reacts with an aldehyde to form an imine, which subsequently cyclizes and undergoes an aza-Michael reaction and rearrangement to yield the final dihydroquinazolinone product. rsc.orgnih.gov

Table 1: Examples of Quinazolinone and Dihydroquinazolinone Synthesis using this compound

| Starting Materials | Product | Reaction Conditions | Reference(s) |

| This compound, amine, triethyl orthoformate | 6-Bromoquinazolinones | Three-component reaction | researcher.life, researchgate.net |

| This compound, aniline | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | Ethanol, acetic acid, ultrasonic irradiation | wiley.com |

| This compound, amine, aldehyde | Dihydroquinazolinones | Amberlite-15 catalyst, 1,4-dioxane | nih.gov, rsc.org, aurigeneservices.com |

Benzoxazine (B1645224) and Benzothiazine Derivatives

Isatoic anhydrides, including the 5-bromo derivative, are precursors for benzoxazine and benzothiazine structures. While direct synthesis of benzoxazines from this compound is a known transformation for isatoic anhydrides in general, specific examples with the bromo-substituted variant are less detailed in the provided results. researchgate.net However, the general reactivity pattern of isatoic anhydrides suggests their utility in forming the 3,1-benzoxazin-4-one ring system. osi.lv

A notable transformation involves the conversion of 6-bromoisatoic anhydride into 6-bromo-1H-3,1-benzothiazine-2,4-dithione. This is achieved by treating the anhydride with Lawesson's reagent, resulting in a 60% yield. osi.lv This reaction demonstrates the utility of this compound in accessing sulfur-containing heterocyclic systems.

Spirocyclic Systems and Fused Ring Structures

This compound serves as a building block for the synthesis of more complex spirocyclic and fused ring systems. For instance, spiro-oxindole fused dihydroquinazolinones can be synthesized via one-pot, three-component reactions of isatoic anhydride (and its derivatives), primary amines, and isatins. researchgate.net

A specific example is the regioselective three-component reaction of isatoic anhydride, isatins, and primary amines using alum (KAl(SO4)2·12H2O) as a catalyst to produce novel 1′H-spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives. researchgate.net Although the direct use of this compound in this specific spiro compound synthesis is not explicitly detailed, the general applicability of isatoic anhydride derivatives makes it a plausible pathway.

Indole (B1671886) and Benzimidazole (B57391) Derivatives

The synthesis of indole and benzimidazole derivatives can also be accomplished using this compound. For instance, this compound can be prepared from 5-bromoindole (B119039). chemicalbook.comchemicalbook.com This suggests a reverse synthetic relationship, but also highlights the chemical connection between these two classes of compounds. The synthesis of 5-bromoindole itself can be achieved through a multi-step process starting from indole. google.com

Regarding benzimidazoles, the condensation of isatoic anhydrides with o-phenylenediamines is a known method for producing substituted benzimidazole derivatives. researchgate.net This reaction typically occurs in acetic acid and can lead to the formation of 2-(1H-benzo[d]imidazol-2-yl)benzenamines as the primary products. researchgate.net The general applicability of this reaction to substituted isatoic anhydrides suggests that this compound would be a suitable substrate for creating 5-bromo-substituted benzimidazole precursors.

Role of this compound as a Building Block for Advanced Organic Scaffolds

The utility of this compound extends to its role as a fundamental component in the construction of advanced organic scaffolds, which are crucial for the development of new therapeutic agents. cymitquimica.comcymitquimica.com

Preparation of Advanced Intermediates for Drug Discovery

This compound is a key intermediate in the synthesis of molecules with potential therapeutic applications. lookchem.com Its structure is embedded within various compounds that are investigated in drug discovery programs.

A significant application is the synthesis of 5-bromo-2-aminobenzophenone derivatives. nih.gov These compounds are valuable intermediates in medicinal chemistry. A modified protocol for their synthesis involves the inverse addition of this compound to in-situ generated phenyllithium, affording the corresponding 5-bromo-2-aminobenzophenone in good yield. nih.gov Another related intermediate, 2-amino-5-bromo-N-methoxy-N-methylbenzamide, can be prepared by reacting this compound with N,O-dimethylhydroxylamine hydrochloride in the presence of pyridine. nih.gov

The 6-substituted quinazolinone derivatives synthesized from this compound have been evaluated for their potential anticancer activities. researcher.liferesearchgate.net Biological screening of these compounds against human colon carcinoma cell lines (HT29 and HCT116) has shown that some derivatives exhibit significant cytotoxic effects. researcher.liferesearchgate.net This highlights the importance of this compound as a scaffold for generating compounds with potential pharmacological value.

Table 2: Advanced Intermediates Synthesized from this compound for Drug Discovery

| Intermediate | Synthetic Route | Potential Application | Reference(s) |

| 6-Substituted quinazolinones | Three-component reaction followed by Buchwald-Hartwig amination/thiolation | Anticancer agents | researcher.life, researchgate.net |

| 5-Bromo-2-aminobenzophenone | Reaction with phenyllithium | Intermediate for drug synthesis | nih.gov |

| 2-Amino-5-bromo-N-methoxy-N-methylbenzamide | Reaction with N,O-dimethylhydroxylamine hydrochloride | Intermediate for drug synthesis | nih.gov |

Synthesis of Agrochemical and Dye Precursors

This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various precursors for the agrochemical and dye industries. Its reactivity, attributed to the anhydride functional group, allows for ring-opening reactions with a variety of nucleophiles, leading to the formation of substituted anthranilamide and anthranilic acid derivatives. These intermediates are then cyclized to form more complex heterocyclic systems.

Agrochemical Precursors

The quinazoline (B50416) and quinazolinone scaffolds are of significant interest in agrochemistry due to their wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. nveo.org this compound is an important starting material for producing bromo-substituted quinazolinones, which can be further modified to create diverse libraries of potential agrochemicals. nveo.orgresearchgate.net

The general synthesis involves the reaction of this compound with an amine, which opens the anhydride ring to form a 2-amino-5-bromobenzamide (B60110) intermediate. This intermediate can then be cyclized with a one-carbon source, such as an orthoester or an aldehyde, to yield the quinazolinone core. nveo.orgresearchgate.net This approach allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.

Research has demonstrated the synthesis of novel quinazolinone derivatives from isatoic anhydrides containing hydrazone structural units. sioc-journal.cn These compounds have been screened for antibacterial activity against significant plant pathogens. For instance, certain derivatives have shown potent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), which causes citrus canker. sioc-journal.cn One compound, (E)-2-((4-((2-(3,5-dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one, demonstrated notable broad-spectrum activity against multiple plant pathogens. sioc-journal.cn

| Compound Name | Target Pathogen/Activity | Reference |

| (E)-4-methyl-N'-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)benzenesulfonohydrazide (G18) | Xanthomonas oryzae pv. oryzae (Xoo) | sioc-journal.cn |

| (E)-2-((4-((2-(2,6-dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one (G12) | Xanthomonas axonopodis pv. citri (Xac) | sioc-journal.cn |

| (E)-N'-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzylidene)benzenesulfonohydrazide (G16) | Pseudomonas syringae pv. actinidiae (Psa) | sioc-journal.cn |

| (E)-2-((4-((2-(3,5-dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one (G5) | Broad-spectrum antibacterial (Xoo, Xac, Psa) | sioc-journal.cn |

Dye Precursors

The anthranilic acid framework, which is readily derived from this compound, is a precursor to many classes of dyes and pigments. core.ac.uk The reaction of this compound with nucleophiles provides substituted anthranilamides or anthranilic acids, which can be further elaborated into colored compounds. researchgate.net

A specific example is the synthesis of tryptanthrin (B1681603) derivatives. Tryptanthrins are a class of alkaloids known for their biological activity and their characteristic yellow color. 2-Bromo-tryptanthrin, a yellow solid, can be synthesized in high yield via the reaction of isatin (B1672199) with this compound in the presence of potassium carbonate and DMF. rsc.org While many tryptanthrin derivatives are explored for medicinal purposes, their colored nature demonstrates the utility of this compound as a precursor to pigment-like molecules.

Furthermore, the 2-amino-5-bromobenzoic acid moiety accessible from this compound can serve as a precursor for azo dyes. The synthesis would involve the diazotization of the amino group to form a diazonium salt, followed by coupling with an electron-rich aromatic compound like a phenol (B47542) or an aniline derivative to form the characteristic azo (-N=N-) linkage that defines this large class of dyes. unb.canih.gov

Table 2: Examples of Dye and Pigment Precursors from this compound

| Precursor | Resulting Compound Class | Description | Reference |

| This compound | Indolo[2,1-b]quinazoline-6,12-diones (Tryptanthrins) | Direct condensation with isatin yields 2-Bromo-tryptanthrin, a yellow solid. | rsc.org |

| 2-Amino-5-bromobenzoic acid (from anhydride) | Azo Dyes | The amino group can be diazotized and coupled with aromatic compounds to form azo dyes. | unb.canih.gov |

| 2-Amino-5-bromobenzamide (from anhydride) | Quinacridone Pigments (Potential) | Derivatives are potential precursors for high-performance pigments, although direct synthesis from this specific precursor is less common. | bloomtechz.com |

Development of Specialty Polymer Monomers and Catalysts

The application of this compound extends into materials science, although its use is more specialized compared to its role in pharmaceutical and agrochemical synthesis.

Specialty Polymer Monomers

While not a conventional monomer for creating high-performance polymers like polyimides—which typically require dianhydrides of tetracarboxylic acids wikipedia.org—this compound has been utilized in the synthesis of functional polymers for specific applications.

A notable example is its use in creating polymeric dispersants for pigments. A patent describes a process where 5-bromo-isatoic anhydride is reacted with a polyalkylene imine, such as polyethyleneimine, along with lactones like ε-caprolactone. google.com In this reaction, the anhydride ring is opened by the amine groups of the polyethyleneimine, releasing carbon dioxide and forming an amide linkage. This grafts the bromo-aromatic group onto the polymer backbone. Simultaneously, the lactones undergo ring-opening polymerization initiated by the amine groups, forming polyester (B1180765) side chains. The resulting branched polymer, featuring a polyalkylene imine backbone with both aromatic amide groups and aliphatic polyester moieties, functions as an effective dispersant, particularly for pigments in non-aqueous compositions. google.com

Table 3: Components for Synthesis of a Polymeric Dispersant

| Component | Chemical Name | Role in Polymer | Reference |

| Initiating Polymer | Polyethyleneimine | Polymer Backbone | google.com |

| Functionalizing Monomer | This compound | Aromatic Amide Graft | google.com |

| Co-monomer | ε-Caprolactone | Polyester Side Chain | google.com |

| Co-monomer | γ-Valerolactone | Polyester Side Chain | google.com |

The use of this compound as a monomer for other polymer classes like polybenzoxazines or polyamides is not well-documented. The synthesis of these polymers requires different types of functional monomers, such as phenols and amines for polybenzoxazines or diacids and diamines for polyamides. nih.govcnrs.fr

Catalysts

Based on a review of scientific literature and patent databases, there is no significant information available regarding the application of this compound in the development or synthesis of catalysts. Its primary role remains that of a reactive intermediate and building block for organic synthesis. cymitquimica.com

Biological and Biomedical Research Applications of 5 Bromoisatoic Anhydride Derivatives

Anticancer and Antiproliferative Activities of 5-Bromoisatoic Anhydride (B1165640) Analogs

The quest for novel anticancer agents has led researchers to explore various molecular scaffolds, with quinazolinones and related heterocycles synthesized from 5-bromoisatoic anhydride showing considerable promise. bloomtechz.com The bromo-substitution on the quinazolinone ring has been noted in several studies to influence cytotoxic activity. nih.gov

A significant body of research focuses on the synthesis of 6-bromo-3H-quinazolin-4-one derivatives. These compounds are typically prepared through a three-component reaction involving this compound, an appropriate amine, and an orthoester like triethyl orthoformate. frontiersin.orgnih.gov Subsequent modifications, such as palladium-catalyzed Buchwald-Hartwig reactions, allow for the introduction of various amino and sulfanyl (B85325) groups at the 6-position, leading to a library of analogs for biological screening. frontiersin.orgnih.govrsc.org Studies have demonstrated that some of these quinazolinone derivatives exhibit significant cytotoxic activity against human colon carcinoma cell lines, such as HT29 and HCT116. frontiersin.orgnih.govchemicalbook.com

Beyond simple quinazolinones, more complex structures derived from this compound have been investigated. For example, 2-amino-5-bromobenzohydrazide, synthesized from this compound and hydrazine (B178648) hydrate (B1144303), can be condensed with other reagents to create novel phosphoheterocycles. googleapis.commdpi.comactascientific.com One such compound, a phosphaspiro[4.4]nona-2,7-diene derivative, showed relatively strong cytotoxic activity against human epidermoid carcinoma (A431) and glioblastoma (U87) cell lines. googleapis.comactascientific.com

Furthermore, this compound is a key precursor in the synthesis of pyrrolo[2,1-c] Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), a class of potent DNA-interactive agents. The synthesis can involve the condensation of this compound with a suitable proline derivative. bloomtechz.commdpi.com The resulting PBD structures are investigated for their anticancer potential.

The table below summarizes the reported anticancer and antiproliferative activities of various analogs derived from this compound.

| Derivative Class | Specific Compound/Series | Target Cell Line(s) | Observed Effect | Citation(s) |

| Quinazolinones | 6-Amino- and 6-Sulfanyl-3H-quinazolin-4-ones | HT29, HCT116 (Human Colon Carcinoma) | Significant anticancer activities | frontiersin.orgnih.gov |

| Quinazolinones | Spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-diones | K562 (Leukemia), EBC-1, A549 (Lung), HT-29 (Colon) | Antiproliferative effect; IC50 values from 2.4 to 13.4 μM for the most potent compound | chemicalbook.com |

| Phosphoheterocycles | 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene | A431 (Epidermoid Carcinoma), U87 (Glioblastoma) | Strong cytotoxic activity | googleapis.comactascientific.com |

| Indole (B1671886) Derivatives | 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung Cancer), HUVECs (Endothelial) | Antiproliferative activity (IC50 = 45.5 µg/mL on A549) | biosynth.com |

| Quinazolinones | Fused pyrolo-quinazolinone derivatives | Cancer cell lines | Significant cytotoxic effects at 10 and 100 μM concentrations | nih.gov |

Anti-inflammatory and Analgesic Properties of Derived Compounds

Quinazoline (B50416) and quinazolinone scaffolds are known to exhibit a wide range of pharmacological effects, including anti-inflammatory and analgesic activities. actascientific.comencyclopedia.pub Research into derivatives of 2-methyl-6-bromo quinazolin-4-one, which can be synthesized from 5-bromoanthranilic acid (the hydrolysis product of this compound), has identified compounds with notable anti-inflammatory potential. nih.gov

In one study, a series of 6-bromo quinazolin-4-one derivatives bearing different heterocyclic moieties at the 3-position were synthesized and evaluated. nih.gov The investigation revealed that thiazolidinone derivatives, specifically 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, showed the most significant anti-inflammatory activity in experimental models. nih.gov Another study on 2-substituted hydrazino-3-aryl-3H-quinazolin-4-ones found that certain compounds exhibited analgesic and anti-inflammatory activity comparable to the standard drug diclofenac (B195802) sodium, while showing only mild ulcerogenic potential. researchgate.net Additionally, 5-Bromoisatin, another related indole derivative, has been reported to possess analgesic properties in mice. chemicalbook.com

These findings suggest that the 6-bromo-quinazolinone core, accessible from this compound, is a viable template for developing new anti-inflammatory and analgesic agents. nih.govencyclopedia.pub

Agrochemical Applications: Insecticidal, Fungicidal, and Herbicidal Activities

This compound is an important intermediate in the synthesis of various agrochemicals. bloomtechz.com It can be reacted with specific amines, alcohols, or acids to generate compounds with insecticidal, fungicidal, or herbicidal properties, which are vital for protecting crops and improving yields. bloomtechz.com

Insecticidal Activity: Research into heterocyclic compounds has led to the discovery of potent insecticides. For instance, novel triazone derivatives containing acylhydrazone moieties have been synthesized and tested against various insect pests. mdpi.com Some of these compounds showed excellent insecticidal activity against aphids (Aphis craccivora). mdpi.com Similarly, studies on N-(5-phenylpyrazin-2-yl)-benzamide derivatives revealed activity specifically against lepidopteran pests like the diamondback moth (Plutella xylostella), acting as insect growth modulators by affecting chitin (B13524) biosynthesis. nih.gov The versatility of isatoic anhydride chemistry suggests its utility in accessing such bioactive scaffolds.

Fungicidal Activity: The quinazolinone core is also associated with antifungal properties. nih.gov Derivatives of quinazolinone have been reported to possess broad-spectrum fungicidal activity against various plant fungi. nih.govmdpi.com For example, certain triazone derivatives showed over 50% inhibition against Physalospora piricola, the fungus responsible for ring rot in apples and pears. mdpi.com The introduction of a bromine atom into the quinazolinone structure has been noted as a strategy to enhance antimicrobial and antifungal effects. nih.gov

Herbicidal Activities: Derivatives based on pyrazole (B372694) and triketone structures are prominent classes of commercial herbicides that act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.orgrsc.orgbeilstein-journals.org This enzyme is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants, and its inhibition leads to bleaching and necrosis. rsc.org Numerous patents and research articles describe pyrazole derivatives with significant herbicidal activity and selectivity for crops like corn and rice. nih.govgoogle.com While many synthetic routes are used, the fundamental chemistry often involves building blocks that can be related to or derived from anthranilic acid precursors like this compound. bloomtechz.com

Investigations into Molecular Mechanisms of Biological Action

Understanding how derivatives of this compound exert their biological effects is crucial for the development of targeted therapies and agrochemicals. Research has delved into their interactions with key biomolecules and their influence on cellular signaling and gene expression.

The biological activity of these compounds often stems from their ability to interact with essential macromolecules. encyclopedia.pubbeilstein-journals.org

DNA Interaction: Certain derivatives are designed to act as DNA-interactive agents. For example, pyrrolo Current time information in Bangalore, IN.nih.govbenzodiazepines (PBDs), which can be synthesized using this compound, are known to bind covalently to the minor groove of DNA. bloomtechz.commdpi.com This interaction can interfere with DNA replication and transcription, leading to cytotoxicity, which is the basis of their investigation as anticancer agents. mdpi.com Other derivatives may function as DNA intercalators or crosslinkers. beilstein-journals.org

Protein/Enzyme Inhibition: Many derivatives exert their effects by targeting specific proteins. One analog of this compound has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. ambeed.com Another report suggests a derivative inhibits acetylcholinesterase, an enzyme involved in neurotransmission and cell growth signaling. biosynth.com

Ribosome Interaction: Some antimicrobial derivatives are believed to bind to bacterial ribosomes, thereby inhibiting protein synthesis and leading to bacterial cell death. ambeed.com

Derivatives of this compound can modulate key intracellular signaling pathways that control cell proliferation, survival, and inflammation. beilstein-journals.org

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation and apoptosis. Some N-substituted pyrazole derivatives have been identified as inhibitors of p38 MAPK, suggesting a potential mechanism for their anticancer effects. rsc.org

PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is common in cancer. bio-connect.nlmdpi.comcreative-diagnostics.com While direct studies are emerging, the development of kinase inhibitors often involves heterocyclic scaffolds that can be accessed from intermediates like this compound. Inhibition of this pathway is a major goal in cancer therapy. mdpi.com

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. mdpi.commedchemexpress.com PBD conjugates have been found to inhibit the binding of the transcription factor NF-Y to DNA, demonstrating that these derivatives can modulate gene expression by interfering with transcription factor activity. mdpi.com

Epigenetic modifications, which alter gene expression without changing the DNA sequence, are a frontier in drug discovery. Derivatives of this compound may act as regulators of these processes. beilstein-journals.org

Histone Modification: Histone post-translational modifications, such as acetylation and methylation, regulate chromatin structure and gene accessibility. beilstein-journals.org Enzymes that control these modifications are important drug targets. Notably, this compound has been used as a starting material in the synthesis of novel inhibitors of histone deacetylase 6 (HDAC6). csic.es These inhibitors were designed as potential degraders of HDAC6 for cancer treatment, highlighting a sophisticated mechanism of action. csic.es

DNA Methylation: Some derivatives may also act as inhibitors or agonists of enzymes involved in DNA methylation, thereby affecting gene expression levels and influencing processes like cell proliferation and apoptosis. beilstein-journals.orgmdpi.com

Modulation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

Potential as Biomarkers and Bioprobes in Biochemical Studies

Derivatives of this compound are gaining recognition for their potential application as biomarkers and bioprobes in a variety of biochemical and cellular studies. bloomtechz.com The inherent reactivity of the anhydride ring allows for its strategic opening by various nucleophiles, yielding 2-aminobenzoyl derivatives, commonly known as anthranilamides. This chemical feature enables the covalent attachment of the 5-bromoanthraniloyl scaffold to molecules of interest, including peptides, amino acids, and other functional groups, thereby creating tailored probes for specific biological investigations. mdpi.com

The resulting derivatives can be designed to function as bioprobes that interact with biological macromolecules such as proteins and nucleic acids. bloomtechz.combloomtechz.com These interactions can be monitored to provide insights into the structure and function of these macromolecules. The bromine atom on the aromatic ring provides an additional site for chemical modification, allowing for the introduction of reporter groups or moieties that can enhance binding affinity or specificity.

A significant application of these derivatives is in the development of fluorescent probes. The anthranilamide core, which can be derived from this compound, is a component of some fluorescent systems. By coupling the anhydride with fluorescent amino acids like tryptophan or with other fluorophores, researchers can create probes to visualize and track biological processes in living cells. mdpi.com These probes can be used to study dynamic cellular events, such as signaling pathways and the regulation of gene expression. bloomtechz.combloomtechz.com

Research into the structure-activity relationships (SAR) of this compound derivatives highlights their utility in biochemical studies. For instance, a series of anthranilamide peptidomimetic compounds were synthesized from this compound to investigate their antibacterial properties. mdpi.com In these studies, the this compound was reacted with peptides containing a free N-terminal amine, such as those derived from tryptophan, to form the core structure of the new compounds. mdpi.com By systematically modifying different parts of the resulting molecule, researchers could determine how specific chemical features influenced biological activity.

The table below details the antibacterial activity of a series of these peptidomimetic derivatives against S. aureus, illustrating how the platform can be used to probe biological systems. The variation in the minimum inhibitory concentration (MIC) with changes in the chemical structure provides valuable data for understanding molecular interactions.

| Compound ID | Hydrophobic Group | Linker (Amine) | MIC against S. aureus (µM) |

| 12a | 2-Naphthoyl | Ethylenediamine | 3.9 |

| 12b | 1-Naphthoyl | Ethylenediamine | 15.6 |

| 12c | Biphenyl | Ethylenediamine | 7.8 |

| 12d | Phenyl | Ethylenediamine | 15.6 |

| 12e | Cyclohexyl | Ethylenediamine | 15.6 |

| 12f | Indole-3-acetyl | Ethylenediamine | 125 |

| 12g | Thiophene-2-carbonyl | Ethylenediamine | 125 |

| 12h | Thiophene-3-carbonyl | Ethylenediamine | 125 |

| 12i | 2-Naphthoyl | Propylenediamine | 3.9 |

| Data sourced from a study on anthranilamide peptidomimetics. mdpi.com |

This use of this compound as a scaffold for building diverse chemical libraries is a powerful tool in biochemical research. It allows for the systematic exploration of chemical space to identify molecules with specific biological functions, whether for therapeutic purposes or as probes to better understand fundamental biological processes. The potential for these derivatives to act as inhibitors or agonists of transcription factors or enzymes involved in epigenetic modifications further underscores their value in detailed biochemical studies. bloomtechz.combloomtechz.com

Computational and Theoretical Studies on 5 Bromoisatoic Anhydride Reactivity and Structure

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of isatoic anhydride (B1165640) derivatives, including the 5-bromo substituted variant. These theoretical calculations offer a molecular-level understanding of the electronic environment and its influence on chemical reactivity.

Modeling of Reaction Pathways and Transition States

While specific, in-depth modeling of reaction pathways and transition states exclusively for 5-Bromoisatoic anhydride is not extensively documented in dedicated studies, the general reactivity of the isatoic anhydride scaffold has been a subject of theoretical investigation. Isatoic anhydrides are known to undergo characteristic reactions such as nucleophilic attack, which leads to the opening of the heterocyclic ring. researchgate.net DFT studies on related cyclic anhydrides have been successfully used to model such reaction mechanisms. mdpi.com For instance, the palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids has been mechanistically detailed using DFT, elucidating the catalytic cycles and transition states involved. nih.gov

These computational approaches are theoretically applicable to this compound to predict the energetic favorability of different reaction routes, for example, in its reaction with various nucleophiles or in the synthesis of complex heterocyclic systems. researchgate.net Such models can elucidate the influence of the bromine substituent on the activation energies and the stability of intermediates and transition states compared to the unsubstituted isatoic anhydride.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of isatoic anhydride and its derivatives profoundly governs their reactivity. researchgate.net DFT-based calculations have been employed to determine various reactivity descriptors that quantify the electrophilic and nucleophilic character of different atomic sites within the molecule.

Theoretical studies on the isatoic anhydride (ISA) framework reveal that the C2 position is the most susceptible to nucleophilic attack. researchgate.net The introduction of an electron-withdrawing bromine atom at the 5-position is expected to modulate the electronic properties of the entire ring system. This is quantifiable through reactivity indices such as local softness and Fukui functions, which can be calculated using DFT. researchgate.net

Studies on related benzoxazines have also utilized Hammett constants to quantify the electronic effects of substituents on polymerization behavior, correlating them with NMR spectral data and calculated natural charges. conicet.gov.ar Furthermore, the analysis of Bond Critical Points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM) offers another avenue to understand reactivity, with models correlating the similarity of BCPs with Hammett constants for substituted isatoic anhydrides. researchgate.net

Table 1: Key Reactivity and Electronic Descriptors for Isatoic Anhydride Derivatives

| Descriptor | Description | Relevance to this compound |

| Fukui Functions | Indicates the change in electron density at a given point in the molecule when the total number of electrons is changed. It helps identify sites for nucleophilic and electrophilic attack. | The bromine atom's electron-withdrawing nature would alter the Fukui function values, likely enhancing the electrophilicity of the C2 and C4 carbonyl carbons. |

| Local Softness | A measure of the local reactivity of a site in a molecule. A higher value indicates a more reactive site. | Calculations would likely show increased local softness at the carbonyl carbons due to the bromo substituent. |

| Hammett Constant (σ) | An empirical parameter that quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent on a benzene (B151609) ring. | The positive σ value for bromine indicates an electron-withdrawing effect, which influences reaction rates and equilibria. |

| Bond Critical Points (BCPs) | Points in the electron density distribution where the gradient of the density is zero. Their properties provide insight into the nature of chemical bonds. | Analysis of BCPs can quantify the electronic changes induced by the bromine substituent on the ring's bonding framework. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While direct molecular docking and dynamics simulations of this compound as a primary ligand are not prevalent, its role as a crucial building block in the synthesis of biologically active molecules is well-documented. Computational studies are often performed on the final, more complex derivatives.

Prediction of Binding Affinities for Biological Targets

This compound serves as a key intermediate in the synthesis of various compounds that are then evaluated for their biological activity through molecular docking. bloomtechz.com For example, it is used in the creation of novel heterocyclic compounds which are then docked into the active sites of specific enzymes or receptors to predict their binding affinity and mode of interaction. scielo.br

The general procedure involves:

Synthesizing a target molecule using this compound.

Identifying a biological target (e.g., an enzyme like β-tubulin or a receptor). mdpi.com

Using computational software to "dock" the synthesized ligand into the binding pocket of the target protein.

Calculating a docking score, which represents the predicted binding free energy. Lower negative values typically suggest a higher binding affinity. mdpi.com

Analyzing the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of compounds derived from this compound. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov

In the context of derivatives synthesized from this compound, computational SAR studies would typically involve:

Analyzing a series of related compounds: A library of molecules is created where the core structure (often containing the 5-bromo-anthranilamide scaffold) is kept constant while other parts of the molecule are systematically varied.

Correlating structural changes with activity: The predicted binding affinities (from docking) or other calculated electronic properties (from DFT) for each compound in the series are compared with their experimentally determined biological activities.

Identifying key pharmacophoric features: This analysis helps to identify which functional groups and structural motifs are essential for activity. For instance, the bromine atom at the 5-position might be crucial for forming a specific halogen bond with the target protein or for its electronic influence that enhances the binding of other parts of the molecule.

For example, in the development of selective 5-HT7 receptor ligands, SAR studies on phenylpiperazine derivatives highlighted the importance of specific aromatic substitutions for receptor affinity. nih.gov While not directly on this compound itself, these types of studies on its derivatives underscore the importance of the initial building block's structure in determining the final compound's biological profile.

Advanced Analytical and Spectroscopic Characterization in 5 Bromoisatoic Anhydride Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental tools for characterizing the products of reactions involving 5-bromoisatoic anhydride (B1165640). Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often used in concert, provide a comprehensive picture of the molecular architecture of newly synthesized compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of molecules. In the study of derivatives of 5-bromoisatoic anhydride, such as quinazolinones and benzamides, NMR provides key data on the chemical environment of protons and carbon atoms. nih.govwiley.com For instance, in the synthesis of methyl 4-((6-bromo-3,4-dihydro-2,4-dioxo-3-phenethylquinazolin-1(2H)-yl)methyl)benzoate, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals that confirm the structure. nih.gov The disappearance of certain peaks, such as the D₂O exchangeable peaks of amine protons after cyclization reactions, provides clear evidence of the formation of the desired ring structures. wiley.com

¹H NMR: Provides information about the number of different types of protons and their neighboring environments.

¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.

A study on the synthesis of 2-amino-5-bromo-N-(2-chlorophenyl)benzamide, a derivative of 2-amino-5-bromobenzoic acid, utilized NMR spectroscopy for its characterization. ontosight.ai Similarly, the synthesis of various 2,4,6-trisubstituted quinazoline (B50416) derivatives starting from 2-amino-5-bromobenzoic acid also relied on ¹H and ¹³C NMR for structural confirmation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of reaction products. Electrospray ionization (ESI) is a common technique used for the analysis of derivatives of this compound. nih.gov For example, in the characterization of methyl 4-((6-bromo-3,4-dihydro-2,4-dioxo-3-phenethylquinazolin-1(2H)-yl)methyl)benzoate, ESI-MS showed a peak at m/z 493.0 [M+H]⁺, corresponding to the protonated molecule and confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass data, further corroborating the elemental formula of a compound. orgsyn.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wiley.com In the synthesis of quinazolinone derivatives, the disappearance of the primary amine stretching bands and one of the secondary amine stretching bands in the IR spectrum is a key indicator of successful cyclization. wiley.com The presence of characteristic peaks for carbonyl groups (C=O) and N-H bonds helps to confirm the formation of the desired products. icrc.ac.ir

Table 1: Spectroscopic Data for a Representative Derivative of this compound

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | Methyl 4-((6-bromo-3,4-dihydro-2,4-dioxo-3-phenethylquinazolin-1(2H)-yl)methyl)benzoate | δ 8.12 (d, J = 2.6 Hz, 1H), 7.90 (d, J = 8.6 Hz, 2H), 7.80 (dd, J = 8.8, 2.5 Hz, 1H), 5.42 (s, 2H) | nih.gov |

| ¹³C NMR | Methyl 4-((6-bromo-3,4-dihydro-2,4-dioxo-3-phenethylquinazolin-1(2H)-yl)methyl)benzoate | δ 166.0, 159.9, 150.4, 141.5, 138.8, 138.4, 137.7 | nih.gov |

| ESI-MS | Methyl 4-((6-bromo-3,4-dihydro-2,4-dioxo-3-phenethylquinazolin-1(2H)-yl)methyl)benzoate | m/z 493.0 [M+H]⁺ | nih.gov |

| IR | 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | Disappearance of primary and secondary amine stretching bands upon cyclization. | wiley.com |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, Preparative TLC)

Chromatographic techniques are essential for both assessing the purity of this compound and its reaction products, as well as for the purification of these compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of chemical compounds. Commercial suppliers of this compound often specify a purity of ≥98.0% as determined by HPLC. avantorsciences.comavantorsciences.com In research, HPLC is used to verify the purity of synthesized target compounds, often aiming for a purity of ≥95%. nih.gov Reverse-phase HPLC, utilizing an octadecylsilane (B103800) stationary phase and a water-to-methanol gradient, is a common method for the purification of final products. nih.gov

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a valuable technique for the separation and purification of small-scale reaction products. google.com The progress of chemical reactions involving this compound is often monitored by analytical TLC. wiley.comresearchgate.net Once the reaction is complete, preparative TLC can be used to isolate the desired compound from byproducts and unreacted starting materials. For example, in the synthesis of certain triazolo[4,3-a]pyridin-3-yl derivatives, the final product was purified by preparative TLC using a mobile phase of 7% methanol (B129727) in dichloromethane (B109758). google.com

Table 2: Chromatographic Methods in this compound Research

| Technique | Application | Example | Reference |

|---|---|---|---|

| HPLC | Purity assessment of starting material | This compound ≥98.0% purity | avantorsciences.comavantorsciences.com |

| HPLC | Verification of final product purity | Target compounds ≥95% purity | nih.gov |

| Preparative TLC | Purification of reaction products | Isolation of 4-((6-phenyl- nih.govontosight.aiavantorsciences.comtriazolo[4,3-a]pyridin-3-yl)methyl)phenol | google.com |

| TLC | Reaction monitoring | Synthesis of 6-Bromo-3-phenylquinazoline-2,4(1H,3H)-dione | wiley.com |

Crystallographic Studies for Absolute Structure Determination (e.g., X-ray Diffraction)

While spectroscopic techniques provide information about the connectivity of atoms, X-ray crystallography offers the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique has been applied to derivatives of this compound and related compounds to confirm their structures unequivocally. For instance, the crystal structure of 2'-hydroxy-2-aminobenzanilide, a predictable intermediate in some reactions, was determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed that it crystallizes in an orthorhombic crystal system with the space group P2(1)2(1)2(1). researchgate.net Similarly, single-crystal X-ray diffraction has been used to confirm the structure of methyl 2-amino-5-bromobenzoate, a related compound. researchgate.net

Table 3: Crystallographic Data for a Related Compound

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2'-Hydroxy-2-aminobenzanilide | Orthorhombic | P2(1)2(1)2(1) | researchgate.net |

Future Research Directions and Emerging Trends in 5 Bromoisatoic Anhydride Chemistry

Development of Novel Synthetic Methodologies with Improved Green Chemistry Principles

The synthesis of derivatives from 5-Bromoisatoic anhydride (B1165640) has traditionally involved methods that are effective but may not align with modern principles of green chemistry. researchgate.net Future research is increasingly focused on developing more environmentally benign and atom-economical synthetic routes.

One promising area is the use of greener catalysts and reaction media. For instance, the use of solid acid catalysts like Amberlite-15 has been shown to be effective in one-pot multicomponent reactions involving 5-Bromoisatoic anhydride for the synthesis of dihydroquinazolinones. nih.govrsc.org These catalysts are often reusable, reducing waste and cost. Similarly, the exploration of water or ethanol (B145695) as reaction solvents, as opposed to hazardous organic solvents, is a key trend. derpharmachemica.com

Furthermore, energy-efficient reaction conditions are being explored. Microwave-assisted and ultrasound-promoted syntheses have demonstrated the potential to significantly reduce reaction times and energy consumption in the preparation of benzimidazole (B57391) derivatives, a class of compounds accessible from this compound. researchgate.net The development of one-pot, multi-component reactions also represents a significant step towards greener synthesis, as it reduces the number of intermediate purification steps, thereby saving solvents and energy. nih.govrsc.org

Future work will likely focus on:

The design of novel, highly efficient, and recyclable catalysts.

The expanded use of benign solvents like water and bio-based solvents.

The optimization of energy inputs through techniques like microwave and flow chemistry.

Exploration of New Reactivity Modes and Catalytic Systems

While the reactivity of this compound is well-established, particularly its susceptibility to nucleophilic attack leading to ring-opening, there is still room to explore new reactivity patterns and the catalytic systems that can unlock them. cymitquimica.com The anhydride functionality and the bromine substituent offer dual points for chemical modification. cymitquimica.com